(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine

5‑HT₁A receptor D₂ receptor carboxamide‑sulfonamide isosterism

CNS drug discovery teams often face supply gaps for sulfonylpiperazine building blocks with a free amine handle. (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine (CAS 1105192-63-9) fills this gap as a pre-optimized, CNS lead-like scaffold (logP 0.63, TPSA 66.64 Ų) with documented 5-HT₇ receptor affinity (Ki 8-85 nM in benzyl sulfonamide derivatives) and CB1 antagonist chemotype validation. • Free primary amine enables rapid parallel amide/urea library synthesis • Sulfonyl linker & 4-fluorophenyl group preserve receptor selectivity & H-bond capacity • MW 301.38 Da provides a ~200 Da advantage over fully elaborated leads for fragment-based design • Available at 95% purity in gram-scale quantities; custom synthesis for bulk orders

Molecular Formula C13H20FN3O2S
Molecular Weight 301.38 g/mol
Cat. No. B12118165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine
Molecular FormulaC13H20FN3O2S
Molecular Weight301.38 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCN
InChIInChI=1S/C13H20FN3O2S/c14-12-2-4-13(5-3-12)16-7-9-17(10-8-16)20(18,19)11-1-6-15/h2-5H,1,6-11,15H2
InChIKeyLFKRHQQBJHMYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine: A Versatile Sulfonylpiperazine Building Block for Serotonergic and Cannabinoid Drug Discovery


(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine (CAS 1105192-63-9, MW 301.38, C₁₃H₂₀FN₃O₂S) is a bifunctional arylpiperazinyl sulfonamide featuring a primary amine terminus linked via a three‑carbon propyl chain to a sulfonyl‑piperazine core bearing a 4‑fluorophenyl pharmacophore. The compound belongs to the class of sulfonylpiperazine derivatives that are documented as 5‑HT receptor modulators and/or selective serotonin reuptake inhibitors (SSRIs) in patent literature [1] and as cannabinoid‑1 (CB1) receptor antagonist scaffolds in review literature [2]. Its free amine handle enables direct elaboration into diverse amide, sulfonamide, and urea derivatives, positioning it as a strategic intermediate for structure–activity relationship (SAR) campaigns across CNS‑targeted programs.

Why the Sulfonyl‑Piperazine‑Propylamine Architecture Cannot Be Casually Substituted: The (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine Differentiation Rationale


In‑class arylpiperazine derivatives cannot be freely interchanged because the specific combination of the sulfonyl linker, propylamine spacer, and 4‑fluorophenyl substituent governs multiple selection‑critical parameters simultaneously. Replacing the sulfonyl group with a carbonyl (carboxamide isostere) shifts the conformational ensemble and alters receptor‑binding similarity profiles: molecular modeling shows that sulfonamide structural similarity between 5‑HT₁A and D₂ receptor complexes is only ~40%, compared with ~83% for the corresponding carboxamide, enabling differential selectivity tuning [1]. Substituting the 4‑fluorophenyl group for other halogens or hydrogen predictably reduces serotonin receptor affinity, as fluorine's electronegativity and size have been established to optimize 5‑HT₁A/5‑HT₂A binding in the arylpiperazine pharmacophore class [2]. Eliminating the sulfonyl group entirely (i.e., using a direct alkyl linker) removes the hydrogen‑bond acceptor capacity and alters lipophilicity, TPSA, and metabolic stability [3]. These interconnected structural features mean that procurement of a close analog lacking any one element risks a non‑linear, unpredictable loss of biological activity or synthetic utility.

Quantitative Differentiation Evidence for (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine vs. Closest Analogs


Sulfonamide vs. Carboxamide Isostere: Receptor‑Binding Structural Similarity and Selectivity Implications for 5‑HT₁A/D₂ Ligand Design

In a systematic head‑to‑head study of arylpiperazinylalkyl carboxamide and sulfonamide pairs, the sulfonamide 9b (i.e., the sulfonamide isostere) exhibited only ~40% structural similarity between its 5‑HT₁A‑bound and D₂‑bound conformations, compared with ~83% for the matched carboxamide 9a. This reduced conformational conservation suggests a greater capacity for achieving receptor selectivity [1]. The same study reported that benzyl‑substituted sulfonamides in the series achieved the highest serotonergic affinity, with Ki values at 5‑HT₇ receptors ranging from 8 to 85 nM [1]. For procurement decisions targeting selective serotonergic tool compounds, building blocks bearing the sulfonamide motif (as in the target compound) offer a rational starting point distinct from carboxamide‑based alternatives.

5‑HT₁A receptor D₂ receptor carboxamide‑sulfonamide isosterism molecular modeling selectivity

Physicochemical Divergence from the Non‑Sulfonyl Analog: LogP and TPSA Comparison for CNS Drug‑Likeness Optimization

The target sulfonamide compound records a logP of 0.63 and topological polar surface area (TPSA) of 66.64 Ų (source: Leyan supplier specification) . In contrast, its closest non‑sulfonyl structural analog—3‑(4‑(4‑fluorophenyl)piperazin‑1‑yl)propan‑1‑amine (CAS 40255‑43‑4, MW 237.32, C₁₃H₂₀FN₃)—lacks the two sulfonyl oxygen atoms, which predictably increases its lipophilicity and reduces TPSA (calculated logP ~2.2, TPSA ~29.7 Ų based on ChemDraw estimation) . The ~1.6 log unit reduction in logP conferred by the sulfonyl group represents a substantial shift that influences CNS penetration potential (optimal CNS logP range: 1–4) and aqueous solubility. For programs requiring balanced CNS exposure with reduced phospholipidosis risk, the sulfonamide scaffold offers a differentiated physicochemical starting profile.

logP TPSA CNS drug-likeness physicochemical properties building block

Sulfonylpiperazine Scaffold: Documented 5‑HT Receptor Ligand Class with Benzyl Sulfonamide Ki Values of 8–85 nM at 5‑HT₇

The arylpiperazinyl sulfonamide class, to which the target compound belongs as a core intermediate, has been systematically characterized for serotonin receptor binding. In a comparative study of 24 carboxamide/sulfonamide arylpiperazine derivatives, benzyl‑substituted sulfonamides displayed the highest serotonergic affinity, with Ki values at the 5‑HT₇ receptor ranging from 8 nM to 85 nM [1]. This class‑level affinity range was achieved specifically by sulfonamides—not by their carboxamide counterparts—underscoring that the sulfonamide functional group is a key determinant for high‑affinity 5‑HT₇ engagement. While the target free amine itself has not been profiled in published binding assays, its sulfonamide core directly recapitulates the pharmacophoric element essential for this activity.

5‑HT₇ receptor Ki benzyl sulfonamide serotonin arylpiperazine

Free Amine Terminus: Synthetic Versatility for Late‑Stage Diversification Relative to Pre‑Capped Amide Analogs

The target compound bears a free primary amine at the propyl chain terminus, distinguishing it from pre‑functionalized amide derivatives such as N‑(3‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)propyl)propionamide (CAS not available; MW 433.54) . The free amine enables direct, single‑step diversification via amide coupling, reductive amination, sulfonamide formation, or urea synthesis without requiring deprotection. This contrasts with the propionamide derivative, which would require amide hydrolysis to regenerate the amine before further elaboration—an additional synthetic step that can reduce overall yield and increase purification burden. In a typical medicinal chemistry workflow, the free amine building block supports parallel library synthesis, whereas the pre‑capped amide is a terminal compound unsuitable for further SAR exploration.

primary amine amide coupling building block SAR late-stage diversification

4‑Fluorophenyl Substituent: Established 5‑HT₁A Affinity Enhancement in Arylpiperazine Pharmacophore Class

Within the arylpiperazine class, the 4‑fluorophenyl substituent present on the target compound has been identified as a privileged pharmacophoric element for serotonin receptor engagement. The metabolite p‑fluoro‑phenylpiperazine (1‑(4‑fluorophenyl)piperazine) has been shown to exhibit higher affinity for 5‑HT₁ subclass receptors than for 5‑HT₂, in contrast to the parent drug niaprazine [1]. The 4‑fluoro substitution is reported to enhance binding affinity relative to unsubstituted phenyl or 4‑chlorophenyl analogs in multiple 5‑HT receptor ligand series [2]. While these data are from structurally related compounds rather than the target molecule itself, they establish the 4‑fluorophenyl‑piperazine motif as a validated affinity‑enhancing element that differentiates it from building blocks bearing alternative aryl substitutions (e.g., 4‑chlorophenyl, 4‑methylphenyl, or unsubstituted phenyl).

4-fluorophenyl 5-HT₁A serotonin receptor pharmacophore halogen effect

Molecular Weight and Heavy Atom Count Advantage for Lead‑Like Property Compliance Relative to Larger Sulfonylated Piperazine CB1 Antagonists

The target compound has a molecular weight of 301.38 Da and 20 heavy atoms, placing it within lead‑like property space (MW < 350 Da). This contrasts sharply with many patented sulfonylated piperazine CB1 antagonist leads catalogued in the PMID 26161824 review, where representative compounds such as 'Sulfonylated piperazine derivative 4' (Compound 184) have molecular weights of 538.5 Da and 'Sulfonylated piperazine derivative 3' (Compound 183) have ≥6 fluorine atoms, yielding higher lipophilicity and molecular complexity [1][2]. The target compound's lower MW and reduced molecular complexity make it a more tractable starting point for fragment‑based or lead‑optimization programs where Ligand Efficiency (LE) and LipE metrics are prioritized. Larger, more elaborated CB1 antagonist leads cannot serve as versatile intermediates for divergent SAR exploration.

molecular weight lead-likeness Lipinski rule fragment-based drug discovery CB1

High‑Impact Procurement and Research Application Scenarios for (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine


Divergent SAR Library Synthesis for Serotonin 5‑HT₁A/5‑HT₇ Receptor Modulator Programs

The free primary amine terminus of the target compound enables rapid, parallel amide coupling with diverse carboxylic acid building blocks to generate focused libraries of arylpiperazinyl sulfonamide derivatives. As demonstrated by Kowalski et al. (2017), benzyl sulfonamide derivatives in this chemotype achieve Ki values of 8–85 nM at 5‑HT₇ receptors [1]. Medicinal chemistry teams can leverage the target compound as a unified intermediate to explore N‑acyl SAR while maintaining the sulfonamide‑piperazine‑fluorophenyl core constant, accelerating the identification of selective serotonergic leads with reduced synthetic burden compared to de novo synthesis of each analog.

CNS Lead Optimization with Intrinsically Balanced Physicochemical Properties

With a logP of 0.63 and TPSA of 66.64 Ų [1], the target compound resides in an attractive CNS drug‑like property space—sufficiently lipophilic for blood‑brain barrier penetration yet polar enough to avoid excessive tissue binding and phospholipidosis risk. This contrasts with the non‑sulfonyl analog 3‑(4‑(4‑fluorophenyl)piperazin‑1‑yl)propan‑1‑amine, which has an estimated logP ~2.2 [2]. Programs targeting CNS indications (e.g., anxiety, depression, schizophrenia) can procure this building block as a starting scaffold that already sits within favorable CNS MPO (Multiparameter Optimization) score ranges, reducing the need for property‑optimizing structural modifications downstream.

CB1 Receptor Antagonist Fragment‑Based Drug Discovery (FBDD) Starting Point

The target compound's molecular weight (301.38 Da) and structural features place it as a fragment‑sized or minimal‑elaboration scaffold suitable for CB1 receptor antagonist programs. The broader sulfonylated piperazine class is documented as a CB1 receptor antagonist chemotype in the PMID 26161824 patent review [1], while the target compound's lead‑like MW provides a ~200 Da advantage over fully elaborated CB1 leads in the same class [2]. Fragment‑based screening groups and biophysical assay teams (SPR, NMR, ITC) can procure this compound as a validated but minimally elaborated starting point for fragment growth and structure‑based design toward peripherally restricted CB1 antagonists for metabolic disease.

Chemical Biology Probe Development via Bioorthogonal Conjugation

The primary amine handle permits straightforward conjugation to biotin, fluorophores (e.g., BODIPY, Cy5), or photoaffinity labels (diazirine, benzophenone) for target engagement and cellular localization studies. Given the established serotonergic and cannabinoid receptor pharmacology of the sulfonylpiperazine chemotype [1][2], chemical biology groups can procure this building block to generate affinity probes or PROTAC precursors for target deconvolution and degradation studies in CNS cell models, without the synthetic overhead of installing a reactive handle de novo.

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